FIr6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Organic Synthesis

FIr6, being an organometallic compound, can act as a catalyst in various organic reactions. Its ability to bond with different molecules and manipulate reaction pathways makes it a useful tool for synthesizing complex organic compounds. Researchers are exploring FIr6's potential for selective and efficient synthesis of pharmaceuticals, fine chemicals, and other organic materials [].

Catalysis

The unique structure of FIr6 allows it to efficiently accelerate chemical reactions. Its ability to bind with reactants and activate them for faster transformations makes it a promising candidate for developing new and improved catalysts. Research is ongoing to explore FIr6's applications in various catalytic processes, including hydrogenation, oxidation, and coupling reactions [].

Electrochemistry

FIr6 exhibits interesting electrochemical properties that make it valuable for research in this field. Scientists are studying its behavior in electrochemical cells, its potential for energy storage applications, and its role in electron transfer reactions. The electroactive nature of FIr6 opens doors for research in areas like photocatalysis and development of new electrocatalysts [].

FIr6, known chemically as bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate iridium(III), is an organometallic compound with the molecular formula C34H24BF4IrN10 and a molecular weight of 851.65 g/mol. This compound is particularly notable for its application as a blue emitter in organic light-emitting diodes (OLEDs), where it offers superior color purity and efficiency compared to other blue emitters such as FIrPic . FIr6 is characterized by its unique coordination structure involving iridium, which plays a crucial role in its photophysical properties.

FIr6 functions as a phosphorescent emitter in OLEDs. Upon electrical excitation, FIr6 molecules undergo a transition from their ground state to an excited singlet state. This singlet state can relax back to the ground state, emitting blue light (phosphorescence) due to the presence of the heavy iridium atom []. Additionally, the molecule can undergo intersystem crossing to a triplet state, which can also emit light through phosphorescence, contributing to the overall efficiency of the OLED device [].

The synthesis of FIr6 typically involves several steps:

- Preparation of Ligands: The ligands 2,4-difluorophenylpyridine and pyrazole derivatives are synthesized through standard organic reactions.

- Metal Complex Formation: The iridium precursor is reacted with the prepared ligands under controlled conditions (e.g., temperature and solvent choice) to form the final iridium complex.

- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>99%) .

FIr6 is predominantly used in the field of organic electronics, specifically:

- Organic Light-Emitting Diodes (OLEDs): As a deep blue emitter, FIr6 enhances color performance in display technologies.

- Photonic Devices: Its unique optical properties make it suitable for various photonic applications.

- Potential Catalytic

Interaction studies involving FIr6 focus on its coordination chemistry and reactivity with various substrates. Research indicates that FIr6 can interact with different ligands and metal centers, influencing the efficiency of OLEDs and other electronic devices. The interactions are often characterized through spectroscopic methods, which help elucidate the electronic structure and bonding dynamics of the compound .

Several compounds share structural or functional similarities with FIr6. Here are some notable examples:

| Compound Name | Chemical Formula | Application |

|---|---|---|

| FIrPic | C34H24BF4IrN10 | Blue emitter in OLEDs |

| Ir(ppy)3 | C21H18IrN3 | Phosphorescent emitter |

| Ir(dFppy)2(acac) | C28H22F2IrN2O2 | OLED applications |

| Ir(btp)3 | C27H24IrN3 | Photonic devices |

Uniqueness of FIr6:

FIr6 distinguishes itself through its higher color purity and efficiency in OLED applications compared to other emitters like FIrPic. Its specific ligand arrangement also contributes to its unique photophysical properties, making it a preferred choice for advanced display technologies .

Molecular Structure and Nomenclature

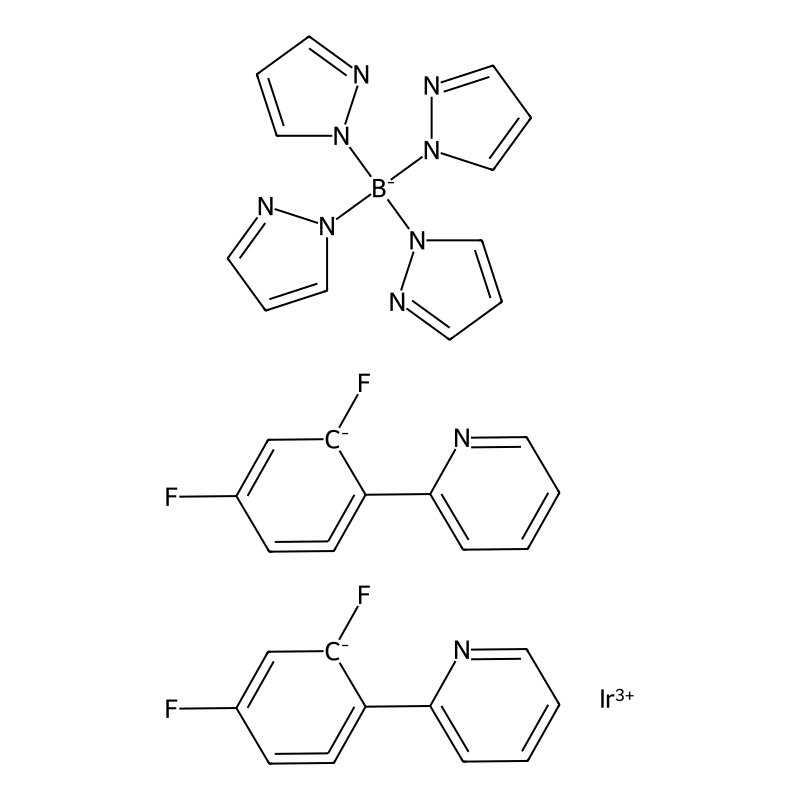

FIr6 is a complex organometallic compound with the systematic name bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III) [1] [2] [3]. The compound is classified as an iridium complex and represents a sophisticated coordination compound featuring multiple ligand systems [1]. The molecule consists of an iridium(III) central metal atom coordinated by two 2,4-difluorophenylpyridinato ligands and one tetrakis(1-pyrazolyl)borate anion [1] [2].

The Chemical Abstracts Service registry number for this compound is 664374-03-2, which serves as its unique identifier in chemical databases [1] [2] [3]. Alternative nomenclature includes the designation (OC-6-33)-Bis[3,5-difluoro-2-(2-pyridinyl-κN)phenyl-κC][tetrakis(1H-pyrazolato-κN1)borato(1-)-κN2,κN2']-iridium, which follows International Union of Pure and Applied Chemistry coordination compound naming conventions [24].

The molecular structure exhibits octahedral geometry around the iridium center, characteristic of d6 transition metal complexes [1]. The difluorophenylpyridinato ligands coordinate through both nitrogen and carbon atoms, forming cyclometalated chelate rings that enhance the structural stability of the complex [1] [2].

Physical Properties

Appearance and Physical State

FIr6 appears as a yellow powder or crystalline solid under standard conditions [1] [2] [3]. The compound maintains its solid state at room temperature and exhibits characteristic coloration that distinguishes it from other similar iridium complexes [1] [3]. The yellow appearance contrasts with the blue emission properties for which the compound is utilized in optoelectronic applications [1].

Melting Point and Thermal Stability

Thermogravimetric analysis reveals that FIr6 demonstrates exceptional thermal stability with decomposition occurring at temperatures exceeding 280 degrees Celsius, specifically showing 0.5% weight loss at this temperature threshold [1] [3] [5]. This high thermal stability represents a significant advantage for applications requiring elevated operating temperatures [13]. The compound maintains structural integrity across a broad temperature range, making it suitable for demanding thermal environments [1] [3].

Solubility Characteristics

The solubility profile of FIr6 varies significantly depending on the solvent system employed [1] [3]. The compound demonstrates measurable solubility in organic solvents commonly used in spectroscopic studies, including tetrahydrofuran and dichloromethane [1] [3]. These solvent systems are particularly relevant for optical characterization studies where solution-phase measurements are required [1].

Chemical Composition

Elemental Analysis

The elemental composition of FIr6 reveals a complex distribution of constituent atoms that reflects its sophisticated molecular architecture. Based on the molecular formula C34H24N10BF4Ir, the compound contains carbon as the most abundant element by mass percentage at 47.95%, followed by iridium at 22.57% [1] [2]. Nitrogen constitutes 16.45% of the total molecular weight, while fluorine accounts for 8.92% [1] [2]. Hydrogen represents 2.84% of the composition, and boron contributes 1.27% to the overall molecular weight.

| Element | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | 34 | 12.011 | 408.374 | 47.95 |

| Hydrogen | 24 | 1.008 | 24.192 | 2.84 |

| Nitrogen | 10 | 14.007 | 140.070 | 16.45 |

| Boron | 1 | 10.811 | 10.811 | 1.27 |

| Fluorine | 4 | 18.998 | 75.992 | 8.92 |

| Iridium | 1 | 192.217 | 192.217 | 22.57 |

Chemical Formula and Molecular Weight

The molecular formula of FIr6 is C34H24N10BF4Ir, representing a precisely defined stoichiometric composition [1] [2] [3]. The calculated molecular weight based on standard atomic masses totals 851.66 grams per mole, which closely matches the experimentally reported value of 851.64 grams per mole [1] [2]. This molecular weight places FIr6 among the heavier organometallic complexes used in advanced materials applications [1] [2].

The molecular weight distribution across constituent elements demonstrates the substantial contribution of the iridium center and the extensive organic ligand framework [1] [2]. The presence of multiple nitrogen atoms reflects the coordination environment created by the pyrazolyl and pyridinato ligands [1] [2].

Electronic Structure

HOMO-LUMO Energy Levels

The electronic structure of FIr6 is characterized by well-defined frontier molecular orbital energy levels that determine its photophysical properties [1] [3]. The highest occupied molecular orbital energy level is positioned at 6.10 electron volts, while the lowest unoccupied molecular orbital resides at 3.10 electron volts [1] [3]. This energy gap of 3.00 electron volts corresponds to the fundamental electronic transition that governs the compound's optical behavior [1].

The HOMO-LUMO energy separation directly influences the absorption and emission characteristics of the compound [1] [3]. These energy levels position FIr6 within an optimal range for blue light emission applications, where precise energy gap control is essential for achieving desired optical properties [1].

| Electronic Property | Energy Level (eV) | Reference |

|---|---|---|

| HOMO | 6.10 | [1] [3] |

| LUMO | 3.10 | [1] [3] |

| Energy Gap | 3.00 | [1] [3] |

Frontier Molecular Orbital Analysis

Frontier molecular orbital theory provides critical insights into the reactivity and electronic behavior of FIr6 [18] [20]. The frontier orbitals, comprising the HOMO and LUMO, serve as the primary determinants of chemical reactivity and photophysical properties [16] [18]. The HOMO represents the highest energy electrons available for chemical interactions, while the LUMO defines the lowest energy vacant states capable of accepting electrons [16] [18].

The energy positioning of these frontier orbitals influences both nucleophilic and electrophilic behavior of the compound [18] [20]. The relatively large HOMO-LUMO gap suggests limited ground-state reactivity but favorable photoinduced electron transfer processes [16] [18]. This electronic configuration contributes to the compound's stability under ambient conditions while maintaining photoactive properties [1] [3].

Electronic Density Distribution

The electronic density distribution within FIr6 reflects the complex interplay between the central iridium atom and its surrounding ligand environment [15]. The heavy atom effect of iridium significantly influences the electronic structure through strong spin-orbit coupling, which affects the distribution of electron density throughout the molecular framework [15]. This redistribution is particularly important for understanding the compound's phosphorescent properties and intersystem crossing efficiency [15].

The coordination geometry around the iridium center creates specific regions of electron density that determine the compound's chemical and photophysical behavior [15]. The cyclometalated ligands contribute to electron delocalization patterns that stabilize the overall electronic structure while maintaining the desired frontier orbital characteristics [1] [15]. The tetrakis(1-pyrazolyl)borate ligand provides additional electronic stabilization through its unique coordination mode [1] [2].

Precursor Materials

The synthesis of Bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III) (FIr6) requires carefully selected precursor materials that provide the necessary structural components for the final complex. The primary precursor materials include iridium sources, cyclometalating ligands, and auxiliary ligands [1] [2].

Iridium Sources: The most commonly employed iridium precursor is iridium(III) chloride hydrate (IrCl₃·xH₂O), which serves as the central metal source. Alternative iridium precursors include iridium acetylacetonate and pre-formed dichloro-bridged iridium dimers [3] [4]. The choice of iridium precursor significantly influences the reaction pathway and overall synthetic efficiency.

Cyclometalating Ligands: The cyclometalating ligand 2-(2,4-difluorophenyl)pyridine (dfppy) is the essential component that provides the characteristic photophysical properties of FIr6 [5] [6]. This ligand contains both nitrogen and carbon donor atoms that coordinate to the iridium center through cyclometalation, forming a stable five-membered metallacycle [7]. The difluoro substitution pattern on the phenyl ring is crucial for achieving the desired blue emission characteristics.

Auxiliary Ligands: The tetrakis(1-pyrazolyl)borate ligand, typically provided as potassium or sodium tetrakis(1-pyrazolyl)borate (K₂[B(pz)₄]·H₂O or Na₂[B(pz)₄]), serves as the auxiliary ligand. This polydentate ligand coordinates through multiple nitrogen atoms and provides enhanced thermal stability to the final complex [8] [9].

Reaction Mechanisms

The formation of FIr6 involves a complex multi-step mechanism that proceeds through several key transformations. The reaction mechanism can be divided into distinct phases: initial ligand coordination, cyclometalation, and auxiliary ligand incorporation [10] [11].

Initial Coordination Phase: The synthesis begins with the coordination of the dfppy ligand to the iridium(III) center. This step typically occurs at temperatures between 120-180°C and involves displacement of chloride ligands from the iridium precursor [3]. The coordination is facilitated by the nitrogen atom of the pyridine ring, which acts as a strong σ-donor.

Cyclometalation Phase: The cyclometalation step is the most critical transformation in the synthesis, involving carbon-hydrogen bond activation and subsequent carbon-metal bond formation [10]. This process occurs through an electrophilic aromatic substitution mechanism, where the iridium center activates the ortho-position of the phenyl ring. The cyclometalation is thermodynamically favored due to the formation of a stable five-membered chelate ring and typically requires temperatures of 150-200°C for completion [11].

Auxiliary Ligand Coordination: The final step involves the coordination of the tetrakis(1-pyrazolyl)borate ligand to complete the coordination sphere of the iridium center. This step often requires the use of silver salts such as silver tetrafluoroborate (AgBF₄) to facilitate chloride abstraction and enable auxiliary ligand coordination [3] [12].

Optimization of Synthetic Conditions

The optimization of synthetic conditions is crucial for achieving high yields and product purity in FIr6 synthesis. Several parameters require careful control to maximize synthetic efficiency while minimizing side reactions [13] [14].

Temperature Control: The reaction temperature significantly affects both reaction rate and product selectivity. Optimal temperatures typically range from 150-180°C for the cyclometalation step [13]. Higher temperatures can accelerate the reaction but may lead to decomposition or unwanted side reactions. Lower temperatures result in incomplete conversion and extended reaction times.

Reaction Time: The duration of each synthetic step must be optimized to ensure complete conversion while avoiding over-reaction. Typical reaction times range from 12-24 hours for the cyclometalation step, with shorter times (4-12 hours) required for auxiliary ligand coordination [13]. Extended reaction times can improve conversion but increase the risk of side reactions and product degradation.

Solvent Selection: The choice of solvent system plays a critical role in determining reaction efficiency and product solubility. Polar aprotic solvents such as methanol/dichloromethane mixtures (2:1 ratio) are commonly employed due to their ability to solubilize both reactants and products [14]. The solvent must be compatible with the reaction conditions and facilitate efficient heat and mass transfer.

Stoichiometric Ratios: Careful control of ligand stoichiometry is essential for achieving high yields. Optimal ratios typically employ a slight excess of the dfppy ligand (dfppy:Ir = 2.2:1) and auxiliary ligand (pz₄B:Ir = 1.1:1) to ensure complete coordination and prevent formation of incomplete complexes [14].

Purification Techniques

Sublimation Processes

Vacuum sublimation represents the most effective purification method for FIr6, capable of achieving purities exceeding 99.5% [15] [16]. The sublimation process relies on the differential vapor pressures of the target compound and impurities under controlled temperature and pressure conditions.

Multi-Zone Sublimation Method: The most advanced sublimation technique employs a multi-zone temperature gradient system with three distinct temperature regions [15]. The first temperature zone is maintained at 290-300°C to initiate sublimation of low-boiling impurities. The second temperature zone operates at 230-250°C, which corresponds to the optimal sublimation temperature for FIr6. The third temperature zone is maintained at 210-220°C to remove any remaining volatile impurities.

Vacuum Conditions: The sublimation process requires high vacuum conditions with pressures below 1×10⁻³ Pa to ensure efficient sublimation and prevent oxidative degradation [15]. The low pressure environment reduces the sublimation temperature and minimizes thermal decomposition of the heat-sensitive organometallic complex.

Temperature Programming: The sublimation process employs a sophisticated temperature programming protocol involving stepwise heating of different zones. Each zone is heated sequentially for 3-8 hours to ensure complete sublimation of the desired fraction while leaving impurities behind [15]. The gradient heating approach prevents cross-contamination and maximizes purification efficiency.

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) serves as both an analytical technique and a preparative purification method for FIr6 [17] [18]. The method provides excellent resolution for separating closely related impurities and structural isomers.

Column Selection: Reverse-phase C18 columns are typically employed for FIr6 analysis and purification due to their compatibility with organometallic complexes and excellent retention characteristics [17]. The stationary phase provides optimal separation based on hydrophobic interactions between the complex and the column material.

Mobile Phase Composition: The mobile phase typically consists of acetonitrile and water gradients with appropriate pH modifiers [17] [19]. A typical gradient starts with 10% acetonitrile in water and increases to 90% acetonitrile over 30 minutes. The addition of 0.1% trifluoroacetic acid helps maintain consistent peak shapes and improves separation efficiency.

Detection Methods: UV-visible detection at 367 nm (absorption maximum) and 461 nm (emission maximum) provides sensitive detection of FIr6 [16]. The dual-wavelength detection approach enables both quantitative analysis and peak purity assessment. Typical recovery rates for preparative HPLC range from 90-95% with purities exceeding 99.0% [17].

Recrystallization Methods

Recrystallization provides an effective and economical purification method for FIr6, particularly for removing soluble impurities and achieving high material purity [20] [21]. The success of recrystallization depends on careful solvent selection and controlled crystallization conditions.

Solvent System Selection: The choice of recrystallization solvent is critical for achieving high purity and recovery. Acetonitrile serves as an excellent recrystallization solvent for FIr6 due to its favorable solubility characteristics [21]. The compound shows limited solubility in cold acetonitrile but dissolves readily upon heating. Mixed solvent systems, such as acetonitrile/water or acetonitrile/ethanol, can be employed to fine-tune the solubility characteristics and improve crystal quality.

Crystallization Procedure: The recrystallization process begins with dissolution of the crude FIr6 in hot solvent, followed by hot filtration to remove insoluble impurities [20]. The solution is then cooled gradually to promote controlled crystal formation. Slow cooling rates favor the formation of larger, higher-purity crystals while rapid cooling may trap impurities within the crystal lattice.

Recovery and Purity: Properly executed recrystallization procedures typically achieve purities of 97-99% with recovery rates of 80-90% [21]. Multiple recrystallization cycles can further improve purity but at the expense of material recovery. The crystallization process is particularly effective for removing organic impurities with different solubility profiles.

Quality Control and Purity Assessment

Analytical Methods for Purity Determination

Comprehensive quality control of FIr6 requires multiple analytical techniques to ensure product purity, structural integrity, and consistent material properties [22] [23]. The analytical methods must be validated according to established guidelines to provide reliable and reproducible results.

High-Performance Liquid Chromatography Analysis: HPLC serves as the primary method for purity determination, providing quantitative analysis of the main component and identification of related impurities [17] [24]. The method employs a reverse-phase C18 column with acetonitrile/water gradient elution and UV detection at 367 nm. Typical specifications require purity levels of ≥99.0% by area percentage, with individual impurities not exceeding 0.1%.

Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopy provides structural confirmation and can detect organic impurities at levels below 1% [25] [26]. The spectrum should show all expected signals corresponding to the dfppy and pyrazolylborate ligands without extraneous peaks. ¹⁹F NMR is particularly useful for confirming the integrity of the difluorophenyl groups and detecting fluorinated impurities. Quantitative NMR (qNMR) can provide absolute purity measurements with accuracies better than ±0.5% [27] [28].

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and provides information about fragmentation patterns [29]. The molecular ion peak should appear at m/z = 851.64 for the intact complex. Tandem mass spectrometry can identify structural fragments and detect closely related impurities with similar molecular weights.

Thermal Gravimetric Analysis: TGA provides information about thermal stability and can detect volatile impurities or solvent residues [16]. The material should show minimal weight loss below 280°C, with the onset of decomposition occurring above this temperature. The analysis can also determine water content and residual solvent levels.

Standards for Research-Grade Material

Research-grade FIr6 must meet stringent purity and quality standards to ensure reproducible performance in organic light-emitting diode applications [30] [16]. These standards encompass chemical purity, physical properties, and performance characteristics.

Chemical Purity Requirements: Research-grade FIr6 should achieve purity levels of ≥99.0% as determined by HPLC analysis [1] [16]. Individual impurities should not exceed 0.1%, with total impurities below 1.0%. The material should be free from halogenated solvents, heavy metals, and other potentially interfering substances that could affect device performance.

Physical Property Specifications: The material should appear as a yellow crystalline powder with a melting point onset above 280°C as determined by thermal gravimetric analysis [16]. The absorption maximum should occur at 367 nm in tetrahydrofuran, with photoluminescence emission maximum at 461 nm in dichloromethane. The HOMO and LUMO energy levels should be -6.10 eV and -3.10 eV, respectively [16].

Elemental Analysis Standards: Elemental analysis should confirm the theoretical composition with acceptable deviations of ±0.4% for carbon, ±0.3% for hydrogen, and ±0.4% for nitrogen [16]. The iridium content should be determined by inductively coupled plasma spectroscopy and should match the theoretical value within ±1%.